molecular formula C18H18INOSi B12606019 Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- CAS No. 646029-39-2

Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-

Cat. No.: B12606019
CAS No.: 646029-39-2
M. Wt: 419.3 g/mol
InChI Key: XMVMYWKRYUAPIM-UHFFFAOYSA-N
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Description

Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- is a complex organic compound that features a benzamide core substituted with an iodine atom, a phenyl group, and a trimethylsilyl-ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- typically involves multiple steps. One common method starts with the iodination of benzamide to form 2-iodobenzamide. This intermediate is then reacted with phenylamine to introduce the N-phenyl group. Finally, the trimethylsilyl-ethynyl group is added through a reaction with trimethylsilylacetylene under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can facilitate the compound’s binding to certain enzymes or receptors, potentially inhibiting their activity. The iodine atom and phenyl group may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- is unique due to the presence of all three substituents: the iodine atom, the N-phenyl group, and the trimethylsilyl-ethynyl group.

Properties

CAS No.

646029-39-2

Molecular Formula

C18H18INOSi

Molecular Weight

419.3 g/mol

IUPAC Name

2-iodo-N-phenyl-N-(2-trimethylsilylethynyl)benzamide

InChI

InChI=1S/C18H18INOSi/c1-22(2,3)14-13-20(15-9-5-4-6-10-15)18(21)16-11-7-8-12-17(16)19/h4-12H,1-3H3

InChI Key

XMVMYWKRYUAPIM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2I

Origin of Product

United States

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